3-(4-Nitrophenyl)propylamine hydrochloride
Overview
Description
“3-(4-Nitrophenyl)propylamine hydrochloride” is an organic compound with the CAS Number: 1201633-51-3 . Its linear formula is C9H13ClN2O2 . The IUPAC name for this compound is N-(3-nitrophenyl)-N-propylamine hydrochloride .
Molecular Structure Analysis
The molecular weight of “this compound” is 216.67 . The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 216.67 and its linear formula of C9H13ClN2O2 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis Applications
Synthesis of Nifekalant Hydrochloride : 3-(4-Nitrophenyl)propylamine hydrochloride is utilized in the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug. It is used for amination in the synthesis process, contributing to the final structure of the drug (Jiang Qing-qian, 2004).
Photochemistry of Nitrophenyldihydropyridines : In a study exploring the photochemistry of certain nitrophenyldihydropyridines, derivatives of 3-(4-Nitrophenyl)propylamine were found to engage in intramolecular electron transfer. This study highlights the compound's potential in developing photoinduced electron-transfer systems (E. Fasani et al., 2006).
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of this compound, has been studied as an effective corrosion inhibitor for copper alloy in chloride solution, suggesting a protective role in metal corrosion (N. Nam et al., 2016).
DNA Interaction and Biological Activities : DNA-binding studies of new nitrosubstituted acyl thioureas, which include derivatives of 3-(4-Nitrophenyl)propylamine, have been conducted. These studies aim to explore the anti-cancer potentials of these compounds by assessing their interaction with DNA and other biological activities (Shaista Tahir et al., 2015).
Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, related to 3-(4-Nitrophenyl)propylamine, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds exhibit unreactivity in the dark but react quantitatively with amines under certain light conditions, indicating their potential in biochemical research (P. Jelenc et al., 1978).
Safety and Hazards
properties
IUPAC Name |
3-(4-nitrophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-1-2-8-3-5-9(6-4-8)11(12)13;/h3-6H,1-2,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCLKQVXAKMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702087 | |
Record name | 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56946-60-2 | |
Record name | 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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